6-Bromo-3-iodo-5-methyl-1H-indazole
Description
Significance of Indazole Derivatives as Privileged Heterocyclic Scaffolds in Modern Chemical and Biological Sciences
Indazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. rsc.orgchemicalbook.com This designation is reserved for molecular structures that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery campaigns. The indazole core is a versatile pharmacophore found in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-arrhythmic, anti-fungal, anti-bacterial, and anti-HIV properties. nih.gov
The significance of this heterocyclic system is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer. nih.gov Other examples like Benzydamine , an anti-inflammatory agent, and Granisetron , a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, further illustrate the therapeutic breadth of indazole-based molecules. chemicalbook.com The ability of the indazole structure to present functional groups in a well-defined three-dimensional space allows for precise interactions with biological macromolecules, making it a highly sought-after component in the design of novel therapeutics.
Overview of Halogen Substitution Patterns in Indazole Chemistry and Their Research Implications
Halogenation reactions are of immense interest for enabling subsequent structural modifications. chim.it The C-3 and C-6 positions of the indazole ring are common sites for halogenation. The iodine atom at the C-3 position is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, or Sonogashira couplings. Similarly, a bromine atom at the C-6 position provides another reactive site for orthogonal chemical transformations. This di-halogenation pattern allows for the stepwise and regioselective construction of complex molecules, a crucial advantage in the synthesis of targeted therapies. rsc.org The ability to fine-tune the electronic properties and metabolic fate of a drug candidate by selecting specific halogen substitution patterns makes this a powerful tool in the drug discovery process. researchgate.net
Specific Research Focus on 6-Bromo-3-iodo-5-methyl-1H-indazole within the Indazole Family
The specific compound This compound is a prime example of a strategically designed synthetic intermediate. While detailed studies focusing exclusively on its biological activity are not prominent, its structure points to its significant role as a versatile building block in medicinal chemistry. The research focus on this molecule is centered on its utility in the synthesis of more complex, biologically active compounds, particularly kinase inhibitors.
The key features of this molecule are:
An Indazole Core : Provides the foundational privileged scaffold known for its broad biological relevance.
A C-3 Iodo Group : This is the most reactive site for common palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, often aryl or heteroaryl groups, which are crucial for kinase hinge-binding.
A C-6 Bromo Group : Offers a second, less reactive handle for subsequent functionalization. This allows for a hierarchical synthetic strategy where the C-3 position is modified first, followed by modification at the C-6 position, enabling the construction of highly decorated indazole derivatives.
A C-5 Methyl Group : The methyl group can influence the electronic properties of the benzene (B151609) portion of the scaffold and provide steric bulk that can be optimized for specific receptor binding pockets.
Its close analog, 6-bromo-3-iodo-1H-indazole, has been explicitly used as a key intermediate in the synthesis of novel indazole derivatives designed as potential anti-cancer agents. rsc.org In these synthetic schemes, the iodo group is typically displaced first in a Suzuki coupling reaction, followed by further modifications. The primary research value of this compound, therefore, lies in its capacity to serve as a prefabricated, multi-functional scaffold for the efficient and modular synthesis of novel drug candidates.
Data Tables
Table 1: Physicochemical Properties of Related Indazole Compounds
| Property | 6-Bromo-3-iodo-1-methyl-1H-indazole | 6-iodo-1H-indazole |
| CAS Number | 1260741-78-3 chemicalbook.com | 261953-36-0 nih.gov |
| Molecular Formula | C₈H₆BrIN₂ chemscene.com | C₇H₅IN₂ nih.gov |
| Molecular Weight | 336.96 g/mol chemscene.com | 244.03 g/mol nih.gov |
| Topological Polar Surface Area | 17.82 Ų chemscene.com | 28.7 Ų nih.gov |
| XLogP3 | 2.94 chemscene.com | 2.4 nih.gov |
| Hydrogen Bond Donors | 0 chemscene.com | 1 nih.gov |
| Hydrogen Bond Acceptors | 2 chemscene.com | 2 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodo-5-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSXJBKFDISBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646744 | |
| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-51-7 | |
| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 6 Bromo 3 Iodo 5 Methyl 1h Indazole
Reactivity Profiles of Bromine and Iodine Substituents on the Indazole Ring
The C3-iodo and C6-bromo substituents on the 5-methyl-1H-indazole ring exhibit distinct reactivity profiles, a difference that is fundamental to its synthetic utility. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is weaker and more readily cleaved than the carbon-bromine bond. This differential reactivity is the cornerstone of selective functionalization of the indazole core.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The rate of this step is significantly faster for the C-I bond compared to the C-Br bond. This allows for chemoselective reactions where the iodine at the C3 position can be selectively replaced while leaving the bromine at the C6 position intact. This principle has been demonstrated in studies on related dihaloindazoles, where sequential cross-coupling reactions are employed to introduce different substituents at the two halogenated positions. While specific studies on 6-bromo-3-iodo-5-methyl-1H-indazole are not extensively documented in publicly available literature, the established reactivity trends for dihalo(hetero)arenes provide a strong predictive framework for its behavior.
The following table summarizes the expected relative reactivity in common palladium-catalyzed cross-coupling reactions:
| Position | Halogen | C-X Bond Energy (approx. kcal/mol) | Relative Reactivity in Pd(0) Oxidative Addition |
| C3 | Iodine | ~51 | High |
| C6 | Bromine | ~71 | Moderate |
This reactivity difference enables a stepwise functionalization strategy. For instance, a Sonogashira or Suzuki coupling can be performed under mild conditions to react selectively at the C3-iodo position. Subsequently, under more forcing conditions (e.g., higher temperature, different ligand), a second coupling reaction can be carried out at the C6-bromo position.
Regiochemical Considerations in Substitution and Derivatization Reactions
Regioselectivity in the functionalization of this compound is primarily governed by the differential reactivity of the two halogen substituents. As established, the C3-iodo group is the more reactive site for palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of aryl, alkynyl, and other moieties at the C3 position.
A typical regioselective Suzuki coupling reaction would involve reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the reagents), selective substitution at the C3 position can be achieved with high yield, leaving the C6-bromo group available for subsequent transformations.
The following table illustrates the expected regioselective outcome in a Suzuki cross-coupling reaction under controlled conditions:
| Reactant | Coupling Partner | Catalyst System | Conditions | Major Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 70-80°C | 3-Aryl-6-bromo-5-methyl-1H-indazole |
Beyond cross-coupling reactions, the regioselectivity of other derivatizations, such as N-alkylation, is also a key consideration. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers. The ratio of these products is influenced by the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. For this compound, the electronic effects of the bromo and iodo groups (electron-withdrawing) and the methyl group (electron-donating) will influence the charge distribution and steric environment around the N1 and N2 positions, thereby affecting the regiochemical outcome of N-substitution.
Reaction Mechanism Elucidation for Key Transformations
The mechanisms of key transformations involving this compound, such as the Suzuki and Sonogashira reactions, are well-established for haloarenes and can be extrapolated to this system.
Suzuki Coupling Mechanism:
The catalytic cycle of the Suzuki reaction is generally understood to proceed through three main steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the more reactive C3-iodo bond of this compound to form a square planar palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the iodide. The base is crucial for facilitating this step, often by forming a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Sonogashira Coupling Mechanism:
The Sonogashira reaction, which couples terminal alkynes with aryl halides, typically involves a dual catalytic system of palladium and copper(I). The proposed mechanism consists of two interconnected catalytic cycles:
Palladium Cycle: This is similar to the Suzuki cycle, beginning with the oxidative addition of the C3-iodo bond to the Pd(0) catalyst.
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards transmetalation than the alkyne itself.
The key transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the palladium(II) intermediate. Subsequent reductive elimination yields the C3-alkynylated indazole and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols also exist, where the mechanism is thought to proceed through a base-assisted deprotonation of the alkyne followed by direct reaction with the palladium complex.
Influence of Substituent Position and Electronic Effects on Chemical Transformations
The positions and electronic nature of the bromo, iodo, and methyl substituents on the indazole ring have a significant impact on the chemical transformations of this compound.
Iodine at C3: The high reactivity of the C3-iodo bond is the primary driver for regioselective functionalization. The position on the five-membered pyrazole (B372694) ring also influences its susceptibility to nucleophilic attack in certain reactions.
Methyl at C5: The methyl group at the C5 position has an electron-donating effect through hyperconjugation and a weak inductive effect. This can influence the reactivity of the adjacent C6-bromo bond, potentially making it slightly more electron-rich and thus marginally less reactive towards oxidative addition compared to an unsubstituted C6-bromo-indazole. It also has a steric influence on reactions involving the neighboring positions.
The interplay of these electronic effects can be summarized as follows:
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Iodine | C3 | -I (Inductive), Halogen bonding donor | Activates C3 for oxidative addition |
| Bromine | C6 | -I (Inductive), +M (Mesomeric, weak) | Deactivates the benzene (B151609) ring to electrophilic attack, but less reactive than C-I in cross-coupling |
| Methyl | C5 | +I (Inductive), Hyperconjugation | Donates electron density, potentially modulating the reactivity of the C6-Br bond and influencing regioselectivity of further substitutions on the benzene ring |
Computational and Theoretical Investigations of 6 Bromo 3 Iodo 5 Methyl 1h Indazole
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the structural and electronic characteristics of molecules. For a comprehensive analysis of 6-bromo-3-iodo-5-methyl-1H-indazole, these calculations would be indispensable.
Furthermore, quantum chemical calculations provide insights into the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies lower reactivity. researchgate.net For related indazole derivatives, these values have been calculated and used to predict their chemical behavior. nih.gov The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify nucleophilic and electrophilic sites within the molecule.
Table 1: Representative Calculated Electronic Properties for a Substituted Indazole Derivative (Note: This data is for a representative substituted indazole and is intended to be illustrative of the types of parameters obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.)
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking studies are powerful computational tools used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are central to drug discovery and development. The indazole scaffold is a common motif in compounds targeting protein kinases, which are crucial enzymes in cell signaling pathways and are often implicated in diseases like cancer. nih.govresearchgate.net
A typical molecular docking study involves computationally placing the ligand (the indazole derivative) into the binding site of a target protein. The process calculates the binding affinity, often expressed as a docking score or binding free energy, which estimates the strength of the interaction. Lower binding energies generally suggest a more stable protein-ligand complex.
For instance, docking studies on various substituted indazoles have been performed to predict their potential as inhibitors of enzymes like receptor tyrosine kinases. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole derivative and amino acid residues in the protein's active site. While no specific docking studies for this compound have been published, its structural features suggest it could be a candidate for such investigations against various kinases.
Table 2: Illustrative Molecular Docking Results for a Generic Indazole-Kinase Interaction (Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The target protein and specific values would need to be determined through actual computational experiments for this compound.)
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Potential Hydrogen Bonds |
|---|---|---|---|
| Protein Kinase XYZ | -9.5 | Met793, Leu718, Val726 | N-H of indazole with backbone C=O of Met793 |
Natural Bond Orbital (NBO) Analyses for Understanding Reactivity and Intermolecular Forces
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can explain the stability of the molecule and its reactivity. NBO analysis can be particularly insightful for understanding the role of the various substituents on the indazole ring of this compound.
A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For substituted indazoles, NBO analysis has been used to understand the influence of different groups on the electronic properties and reactivity of the indazole core. nih.gov
NBO analysis also provides a more detailed description of atomic charges compared to other methods, offering a clearer picture of the electron distribution. This information is valuable for understanding intermolecular forces and predicting sites of electrophilic or nucleophilic attack.
Computational Approaches for Predicting Reaction Pathways and Regioselectivity
Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and for understanding the factors that control regioselectivity. For a molecule like this compound, which has multiple reactive sites, these computational approaches are invaluable for planning synthetic strategies.
For example, DFT calculations can be used to model the transition states of potential reactions, such as Suzuki-Miyaura cross-coupling at the bromo or iodo positions. nih.govmdpi.com By comparing the activation energies of different pathways, chemists can predict which product is more likely to form under specific reaction conditions. The iodo-substituted position is generally more reactive in such cross-coupling reactions than the bromo-substituted position, a preference that can be rationalized through computational modeling of the oxidative addition step.
Furthermore, computational studies can elucidate the mechanism of reactions involving the indazole nitrogen atoms, such as N-alkylation. These studies can predict whether alkylation is more likely to occur at the N1 or N2 position, a crucial aspect of indazole chemistry. The regioselectivity can be influenced by the electronic effects of the substituents on the benzene (B151609) ring, which can be quantified using computational methods.
Biological Activities and Mechanistic Understanding of 6 Bromo 3 Iodo 5 Methyl 1h Indazole Analogs
Broad Spectrum Biological Activities of Indazole Derivatives in Research
The versatility of the indazole ring system has led to its investigation in various therapeutic areas. nih.gov Derivatives of this scaffold have demonstrated significant potential in antitumor, antimicrobial, and anti-inflammatory research. nih.govorientjchem.org
Antitumor Research Potential of Indazole Scaffolds
The indazole moiety is a key component in several FDA-approved anticancer drugs, highlighting its importance in oncology research. rsc.org Numerous studies have focused on developing indazole derivatives as inhibitors of various targets implicated in cancer progression, such as fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), Pim kinases, Aurora kinases, Bcr-Abl, and hypoxia-inducible factor-1 (HIF-1). nih.gov
Research has shown that specific substitutions on the indazole ring can significantly influence antitumor activity. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. mdpi.com One compound, in particular, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line and was found to induce apoptosis by modulating the expression of Bcl-2 family proteins. researchgate.netnih.gov Another study on indazole derivatives revealed a compound with potent growth inhibitory activity against multiple cancer cell lines, which was found to promote apoptosis and disrupt cell migration and invasion. rsc.org The antitumor effects of these compounds are often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. rsc.orgresearchgate.net
Table 1: Antitumor Activity of Selected Indazole Analogs
| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | Promising inhibitory effect, induced apoptosis | researchgate.netnih.gov |
| Indazole derivative (2f) | Various cancer cell lines | Potent growth inhibitory activity, promoted apoptosis, disrupted cell migration | rsc.org |
| Mercapto acetamide-derived indazole (5k) | Hep-G2 (hepatoma) | Best inhibitory effect among tested compounds | mdpi.com |
| Piperazine-indazole derivatives | K562 (chronic myeloid leukemia) | Significant antiproliferative activity | mdpi.com |
Antimicrobial Properties of Indazole Compounds
Indazole derivatives have also been explored for their potential as antimicrobial agents. orientjchem.org A study focusing on 4-bromo-1H-indazole derivatives identified them as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds exhibited notable antibacterial activity against various Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus. nih.gov
Furthermore, research on 6-bromo-1H-indazole bearing 1,2,3-triazole analogues has demonstrated their efficacy against different bacterial and fungal strains. researchgate.netbanglajol.info The presence of the bromine atom at the 6-position is thought to enhance the compound's lipophilicity and electronic properties, potentially improving its interaction with bacterial membranes and targets. researchgate.net The mechanism of action for these indazole derivatives may involve the inhibition of essential bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net
Table 2: Antimicrobial Activity of Selected Indazole Analogs
| Compound/Analog | Microbial Strain(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 4-bromo-1H-indazole derivatives (12 and 18) | Penicillin-resistant Staphylococcus aureus | Potent activity, significantly more active than 3-methoxybenzamide | nih.gov |
| 4-bromo-1H-indazole derivative (9) | Streptococcus pyogenes PS | Excellent activity, more active than ciprofloxacin | nih.gov |
| 6-bromo-1H-indazole-1,2,3-triazole analogues (8f and 8g) | Bacillus subtilis | Potentially active | researchgate.net |
| 6-bromo-1H-indazole-1,2,3-triazole analogue (8e) | Candida albicans | Active | researchgate.net |
Anti-inflammatory Research on Indazole Derivatives
The anti-inflammatory potential of indazole derivatives has been another significant area of investigation. nih.govresearchgate.net Studies have shown that these compounds can inhibit key mediators of the inflammatory response. For example, research on indazole and its derivatives demonstrated their ability to significantly inhibit carrageenan-induced paw edema in a dose- and time-dependent manner. nih.gov
The anti-inflammatory effects of these compounds are attributed to their ability to inhibit cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals. nih.gov Another study focused on the design and synthesis of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, which effectively inhibited the production of pro-inflammatory cytokines in RAW264.7 cells. rsc.org
Exploration of Specific Biological Activities of Halogenated and Methylated Indazole Analogs
The presence of halogen and methyl groups on the indazole scaffold, as seen in 6-bromo-3-iodo-5-methyl-1H-indazole, is expected to modulate the biological activity of the parent molecule. Halogenation can influence properties like lipophilicity and binding interactions, while methylation can affect metabolic stability and steric interactions with biological targets.
Kinase Inhibition Activities and Selectivity Profiles
The indazole scaffold is a well-established "hinge-binder" for kinases, a class of enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. mdpi.comrsc.org Consequently, a significant amount of research has been dedicated to developing indazole derivatives as kinase inhibitors. rsc.orgnih.govbiotech-asia.orgproquest.com
The amino-indazole scaffold, in particular, has been utilized to develop potent inhibitors of kinases such as FLT3, PDGFRα, and Kit. nih.gov Structure-based design has led to the creation of type II kinase inhibitors that target the "DFG-out" conformation of the kinase activation loop. nih.gov Computational studies have also been employed to design and evaluate indazole scaffolds as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. biotech-asia.orgproquest.com Furthermore, in silico fragment-based approaches have been used to identify novel indazole derivatives as potent inhibitors of Aurora kinases, with specific substitutions leading to isoform selectivity. nih.gov
Modulation of Biological Pathways Through Enzyme or Receptor Interactions
Beyond kinase inhibition, substituted indazoles have been shown to modulate other biological pathways through interactions with various enzymes and receptors. For instance, a series of 5-functionalized indazoles were identified as agonists of the glucocorticoid receptor, demonstrating in vivo efficacy in a mouse model of inflammation. nih.gov This suggests a potential therapeutic application for these compounds in inflammatory conditions.
Additionally, research into 2,3-substituted indoles and indazoles has led to the design of metabolically stable androgen receptor antagonists, with potential applications in treating enzalutamide-resistant prostate cancer. nih.gov The specific substitutions on the indazole ring were found to be crucial for their bioactivity. nih.gov Furthermore, substituted 4-(indazol-3-yl)phenols have been developed as pathway-selective estrogen receptor ligands, which inhibit NF-κB-mediated inflammatory gene expression. acs.org The mechanism of action for some indazole derivatives involves bioreduction of a nitro group to form reactive intermediates that can interact with cellular components, with the iodine and methyl groups influencing binding affinity and specificity.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. For analogs of this compound, the interplay between the halogen atoms (bromine and iodine) and the methyl group is critical in defining their interaction with biological targets.
The presence and nature of halogen substituents on the indazole ring significantly influence the binding affinity and selectivity of these compounds for their biological targets. The iodine atom at the 3-position and the bromine atom at the 6-position of the indazole core are key contributors to the molecule's biological activity.
Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.govchemrxiv.org The larger halogens, such as iodine and bromine, are more effective halogen bond donors due to the presence of a positive region of electrostatic potential known as a σ-hole. nih.gov This directional interaction can enhance binding affinity and confer selectivity for a specific protein target. nih.gov In the context of 3-iodo-indazole derivatives, the iodine atom is capable of forming strong halogen bonds with acceptor groups within a protein's binding pocket, thereby anchoring the ligand and increasing its potency. nih.govresearchgate.net
The following table summarizes the properties of halogens relevant to their role in molecular interactions.
| Halogen | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) |
| Fluorine | 0.57 | 3.98 | 0.557 |
| Chlorine | 0.99 | 3.16 | 2.18 |
| Bromine | 1.14 | 2.96 | 3.05 |
| Iodine | 1.33 | 2.66 | 5.35 |
The methyl group at the 5-position of the indazole ring plays a multifaceted role in modulating the bioactivity and metabolic properties of the analogs. The introduction of a methyl group can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its interaction with hydrophobic pockets of target proteins.
Furthermore, the position of the methyl group is crucial for biological activity. Studies on substituted indazoles have shown that the spatial arrangement of a methyl group on the indazole scaffold can be a determining factor for potency and selectivity. nih.gov For example, in a series of indazole analogs targeting serotonin (B10506) receptors, a 1-methyl group led to a marked decrease in potency at the 5-HT2A receptor compared to the unsubstituted analog, while a 2-methyl group rendered the compound inactive, highlighting the steric sensitivity of the receptor's binding site. nih.gov
A key function of the methyl group is its ability to enhance metabolic stability. In drug discovery, metabolic instability is a significant hurdle. The introduction of a methyl group can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability. nih.gov Research on certain kinase inhibitors has demonstrated that the introduction of a methyl group can suppress metabolism at distant sites on the molecule, likely by altering the way metabolic enzymes like cytochrome P450 recognize the compound. acs.org
The combination of the 6-bromo, 3-iodo, and 5-methyl substituents on the 1H-indazole core likely results in synergistic or additive effects on biological potency. While direct studies on this compound are limited, the principles of medicinal chemistry suggest that the interplay of these groups is critical.
For example, studies on other polysubstituted indazoles have shown that the combination of different substituents is often necessary to achieve high potency and selectivity for a particular biological target. nih.gov
Proposed Molecular Mechanisms of Action
The specific molecular mechanisms of action for this compound analogs are not yet fully elucidated in the public domain. However, based on the known activities of other substituted indazoles, several potential mechanisms can be proposed.
Indazole derivatives are known to interact with a variety of enzymes and receptors, often acting as inhibitors or modulators. researchgate.net The this compound scaffold, with its potential for strong halogen bonding and hydrophobic interactions, is well-suited to bind to the active or allosteric sites of enzymes, such as kinases, or to the ligand-binding domains of receptors.
For instance, many indazole-based compounds are potent kinase inhibitors. nih.gov The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for this class of inhibitors. The substituents on the indazole ring then provide additional interactions that determine the potency and selectivity for specific kinases. The 3-iodo and 6-bromo substituents could form halogen bonds with backbone carbonyls or other electron-rich residues in the ATP-binding pocket, while the 5-methyl group could fit into a nearby hydrophobic region.
Similarly, indazole analogs have been developed as potent agonists or antagonists for various G-protein coupled receptors (GPCRs), such as serotonin receptors. nih.gov In these cases, the indazole ring acts as a bioisostere for other aromatic systems like indole. The specific substitution pattern of this compound would dictate its affinity and functional activity at a particular receptor subtype. In silico docking studies on related indazole analogs have suggested that halogen bonding can play a significant role in their high potency at serotonin receptors. nih.gov
Halogen Bonding Interactions in Ligand-Target Recognition
Halogen bonding is a non-covalent interaction where a covalently bound halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen, nitrogen, or sulfur atom in a biological target. nih.gov This interaction, analogous to the more familiar hydrogen bond, is highly directional and has gained significant recognition as a valuable tool in rational drug design for enhancing binding affinity and selectivity. nih.govnih.gov
In the context of this compound analogs, both the bromine and iodine atoms are capable of participating in halogen bonds. The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the order I > Br > Cl > F. nih.gov Consequently, the iodine atom at the 3-position of the indazole ring is expected to be a more potent halogen bond donor than the bromine atom at the 6-position.
The electrophilic character of the halogen is amplified when it is attached to an electron-withdrawing system, such as an aromatic ring. acs.org In indazole analogs, the electron-withdrawing nature of the heterocyclic ring system enhances the ability of the bromine and iodine substituents to form halogen bonds. These interactions are often observed with the backbone carbonyl oxygens of amino acid residues within a protein's binding pocket. acs.org
In silico docking studies and crystallographic analyses of various halogenated ligands have demonstrated the importance of these interactions in achieving high potency and selectivity. nih.govacs.org For instance, research on halogenated inhibitors of various enzymes has shown that the precise positioning of a halogen atom can lead to a significant increase in binding affinity due to the formation of a halogen bond with a key residue in the active site. nih.gov The directionality of the C-X···O (where X is Br or I) interaction, which prefers a near-linear arrangement, provides a level of geometric precision that can be exploited in drug design. acs.org
The table below summarizes the general characteristics of halogen bonds relevant to the interactions of halogenated indazoles with biological targets.
| Halogen Bond Characteristic | Description | Significance in Ligand Binding |
| Donor | Covalently bound halogen atom (e.g., on the indazole ring) | Iodine is a stronger donor than bromine. |
| Acceptor | Lewis basic atom (e.g., O, N, S in protein residues) | Often involves backbone carbonyl oxygen. acs.org |
| Strength | -1 to -5 kcal/mol | Contributes significantly to binding affinity. acs.org |
| Directionality | Highly directional, with a C-X···Acceptor angle approaching 180° | Provides specificity in ligand-target recognition. acs.org |
| Influence of Substituents | Electron-withdrawing groups on the aromatic ring enhance the interaction | The indazole ring enhances the halogen bond donor capacity. |
Bioreduction Pathways and Formation of Reactive Intermediates
The metabolic fate of halogenated compounds such as this compound is of critical importance, as it can lead to either detoxification or the formation of reactive intermediates that may cause toxicity. nih.gov The indazole ring itself is subject to various metabolic transformations, and the presence of halogen substituents introduces additional pathways. nih.gov
One of the primary metabolic routes for halogenated aromatic compounds is hydroxylation, catalyzed by cytochrome P450 enzymes. nih.gov This can occur on the indazole ring system or the methyl group. Subsequent oxidation of a hydroxylated metabolite can lead to the formation of more polar species that are readily excreted.
Dehalogenation is another significant metabolic pathway for compounds containing bromine and iodine. This process can occur through several mechanisms, including reductive dehalogenation, where the halogen is replaced by a hydrogen atom. This can proceed through the formation of a radical or carbanion intermediate. Oxidative dehalogenation can also occur, leading to the formation of an unstable intermediate that can subsequently react with cellular nucleophiles.
The formation of reactive intermediates is a key consideration in the toxicological assessment of any new chemical entity. nih.gov In the case of this compound analogs, bioreductive pathways could potentially generate aryl radicals or other reactive species. For instance, the cleavage of the carbon-iodine or carbon-bromine bond could lead to the formation of an indazolyl radical. Such reactive intermediates have the potential to covalently bind to cellular macromolecules like proteins and DNA, which can lead to cellular dysfunction and toxicity. nih.gov
The potential bioreduction pathways and the resulting intermediates for a halogenated indazole are outlined in the table below.
| Metabolic Pathway | Description | Potential Reactive Intermediate |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl substituent. nih.gov | Epoxides (if occurring on the aromatic ring). |
| Reductive Dehalogenation | Replacement of a halogen atom with a hydrogen atom. | Aryl radical or carbanion. |
| Oxidative Dehalogenation | Removal of a halogen atom initiated by an oxidative process. | Acyl halides or other electrophilic species. |
| N-Dealkylation | Removal of the methyl group from the indazole nitrogen. | Formaldehyde (B43269) and the corresponding N-dealkylated indazole. nih.gov |
Applications of 6 Bromo 3 Iodo 5 Methyl 1h Indazole in Chemical Biology and Medicinal Chemistry Research
Utilization as a Versatile Chemical Building Block in Organic Synthesis
The true synthetic utility of 6-Bromo-3-iodo-5-methyl-1H-indazole lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This feature allows for selective, stepwise functionalization, making the compound an ideal building block for constructing complex molecular architectures.
Chemists can first exploit the more labile C-I bond at the 3-position to introduce a specific molecular fragment via reactions like Suzuki, Sonogashira, or Heck couplings. Subsequently, the less reactive C-Br bond at the 6-position can be targeted under different reaction conditions to introduce a second, distinct substituent. This sequential approach provides precise control over the final structure of the target molecule.
A notable example involves the use of the related compound, 6-bromo-3-iodo-1H-indazole, as a key intermediate in the synthesis of potential anti-cancer agents. rsc.org In a pivotal step, it undergoes a Suzuki coupling reaction, where the iodine at the 3-position is selectively replaced. rsc.org This reaction demonstrates the compound's role as a foundational scaffold upon which molecular complexity is built. rsc.org
| Property | Description |
| Compound Name | 6-Bromo-3-iodo-1H-indazole |
| Reaction Type | Suzuki Coupling |
| Reactive Site | C3-Iodo group |
| Coupling Partner | (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Catalyst System | Pd(dppf)Cl₂ and Cesium Carbonate |
| Resulting Intermediate | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole |
| This interactive table summarizes a key synthetic application. Data sourced from rsc.org. |
This controlled, stepwise functionalization is a cornerstone of modern organic synthesis, enabling the efficient creation of diverse chemical libraries from a single, well-designed starting material. nih.gov
Role in the Discovery and Development of Novel Lead Compounds
The indazole scaffold is a prominent feature in many approved drugs, particularly in oncology, including several kinase inhibitors. nih.govnih.gov Consequently, functionalized indazoles like this compound are critical starting points for the discovery of new therapeutic agents. researchgate.net Synthetic programs utilize this building block to generate series of novel compounds that are then screened for biological activity against various disease targets.
Research efforts have focused on synthesizing indazole derivatives as potential inhibitors for enzymes crucial to cancer progression, such as indoleamine 2,3-dioxygenase (IDO1) and various protein kinases. nih.govnih.gov For instance, a series of indazole derivatives was synthesized from 6-bromo-3-iodo-1H-indazole to be evaluated as anti-cancer agents. rsc.org The initial Suzuki coupling at the 3-position, followed by a subsequent Suzuki reaction at the 6-position, allowed for the creation of a library of compounds with diverse substitutions at both sites. rsc.org These derivatives were then advanced to biological testing to identify promising lead compounds. rsc.org
The development of potent and selective inhibitors for targets like p21-activated kinase 1 (PAK1) and FMS-like tyrosine kinase 3 (FLT3) often involves indazole-based scaffolds, highlighting the importance of versatile starting materials in generating these novel chemical entities. nih.govbohrium.com
| Derivative Compound Class | Therapeutic Target Area | Rationale |
| Substituted 1H-indazoles | Cancer | The indazole core is a known pharmacophore for kinase inhibition. nih.govrsc.org |
| 1H-indazole-3-carboxamides | Cancer (Anti-metastasis) | Designed as selective PAK1 inhibitors. nih.gov |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazoles | Acute Myeloid Leukaemia | Developed as potent FLT3 kinase inhibitors. bohrium.com |
| 1,3-dimethyl-6-amino-indazoles | Cancer (Immunotherapy) | Synthesized as potential IDO1 inhibitors. nih.gov |
| This interactive table showcases the application of the indazole scaffold in generating various lead compounds. Data sourced from nih.govrsc.orgnih.govnih.govbohrium.com. |
Development of Research Probes for Biological Systems (e.g., Fluorescent Probes)
Research probes are essential tools in chemical biology for visualizing and studying biological processes within living systems. While the indazole core is a component of some biologically active molecules, specific examples detailing the incorporation of this compound into research probes, such as fluorescent probes, were not identified in the surveyed literature. The development of such tools often requires the attachment of a fluorophore or other reporter tag, a process for which a versatile building block like this could theoretically be suited, but direct applications have not been reported.
Contribution to Advancements in Synthetic Methodologies for Complex Organic Molecules
The utility of this compound and its analogues directly contributes to and benefits from advancements in synthetic methodologies. The presence of two different halogen atoms with distinct reactivities makes it an excellent substrate for showcasing the power and selectivity of modern cross-coupling reactions. rsc.org
The ability to perform sequential, site-selective Suzuki couplings on a dihalogenated indazole is a prime example of such an advancement. rsc.org This methodology allows synthetic chemists to build complex molecules in a controlled and predictable manner, which was a significant challenge with older synthetic methods. This approach is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry. researchgate.net
Furthermore, the broader field of indazole synthesis has seen significant innovation, with the development of novel methods like rhodium-catalyzed C-H activation and silver-mediated C-H amination to construct the indazole core itself. nih.govnih.gov These advanced techniques expand the toolkit available to chemists, enabling access to a wider variety of substituted indazoles that can then be used in drug discovery and materials science. The successful application of these sophisticated methods relies on well-behaved and reactive substrates, a role that this compound exemplifies.
Future Research Directions and Unaddressed Areas
Development of More Efficient and Sustainable Synthetic Routes
While synthetic routes to substituted indazoles exist, the development of more efficient and environmentally benign methods remains a priority. For instance, a known synthesis for the related compound, 6-bromo-3-iodo-1H-indazole, involves the iodination of 6-bromo-1H-indazole using iodine and potassium hydroxide (B78521) in DMF. rsc.org The subsequent methylation to the 1-methyl isomer can be achieved using dimethyl sulfate (B86663). chemicalbook.com However, future research could focus on:
Flow Chemistry: Utilizing flow reactors could offer safer, more scalable, and reproducible synthetic routes to 6-Bromo-3-iodo-5-methyl-1H-indazole and its analogs. acs.org
Catalytic Methods: Exploring novel catalytic systems, such as those employing copper or palladium, could lead to milder reaction conditions and improved yields for the synthesis of polysubstituted indazoles. mdpi.comresearchgate.net
Green Chemistry Approaches: The use of ionic liquids as environmentally friendly solvents or catalysts presents a promising avenue for the sustainable synthesis of indazole derivatives. jocpr.com
Advanced Mechanistic Studies on Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and designing new transformations. Future mechanistic studies could involve:
Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into reaction pathways and transition states, aiding in the rational design of synthetic strategies. nih.gov
Kinetic Isotope Effect Studies: Investigating the kinetic isotope effect can help elucidate the rate-determining steps of chemical reactions. researchgate.net
In-situ Spectroscopic Analysis: Utilizing techniques like in-situ NMR and IR spectroscopy can allow for the real-time monitoring of reactions, providing valuable data on reaction intermediates and kinetics.
A study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid utilized both solution and solid-state NMR and crystallography, alongside theoretical calculations, to determine the reaction mechanism. acs.org Similar comprehensive studies on the reactions of this compound would be highly beneficial.
In-depth Characterization of Biological Targets and Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, often by interacting with specific biological targets. nih.govtandfonline.comnih.gov For this compound and its derivatives, future research should aim for:
Target Identification and Validation: Employing techniques like affinity chromatography and proteomics to identify the specific protein targets of bioactive derivatives.
Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism by which these compounds exert their biological effects. For example, many indazole derivatives act as kinase inhibitors, and determining the specific kinases they inhibit is a key area of research. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs will be crucial for developing potent and selective therapeutic agents. nih.govmdpi.com
Exploration of Novel Therapeutic Applications Beyond Current Research Focus
The therapeutic potential of indazole derivatives is vast and extends beyond their well-documented use as anticancer agents. nih.govtandfonline.comrsc.org Future research should explore the application of this compound derivatives in other therapeutic areas, including:
Neurodegenerative Diseases: Given that some indazole derivatives have shown promise in neurological disorders, investigating their potential in conditions like Alzheimer's and Parkinson's disease is a logical next step. nih.govtandfonline.com
Inflammatory Diseases: The anti-inflammatory properties of certain indazoles suggest that derivatives of this compound could be developed as treatments for chronic inflammatory conditions. tandfonline.comresearchgate.net
Infectious Diseases: The indazole scaffold has been found in compounds with antimicrobial and antiprotozoal activity, indicating a potential for developing new anti-infective agents. nih.govresearchgate.net For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates. tandfonline.com
Application in New Material Development and Agrochemistry Research
The unique chemical properties of substituted indazoles suggest their potential utility beyond the pharmaceutical realm. Future research could explore the application of this compound in:
Materials Science: The rigid, planar structure of the indazole ring system makes it an interesting building block for the development of novel organic materials with specific electronic or photophysical properties. Indazoles are considered high-value chemical building blocks in materials science. researchgate.net
Agrochemistry: Indazole derivatives have shown promise as antifungal agents, suggesting their potential application in agriculture to protect crops from fungal pathogens. mdpi.comnih.gov Further research could lead to the development of new and effective fungicides based on the this compound scaffold.
Q & A
Q. Table 1: Comparative Reactivity of Halogens
| Halogen | Reaction Type | Catalyst | Typical Yield |
|---|---|---|---|
| Br | Suzuki Coupling | Pd(PPh₃)₄ | 70–85% |
| I | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 80–90% |
Advanced: In pharmacological studies, how to design experiments to differentiate between target-specific effects and non-specific binding?
Methodological Answer:
- Competitive Antagonism Assays: Use known receptor antagonists (e.g., SB-399885 for 5-HT₆) to confirm displacement of the test compound .
- Knockout/RNAi Models: Compare activity in wild-type vs. receptor-deficient cell lines.
- Thermodynamic Profiling: Measure binding kinetics (kₒₙ/kₒff) via surface plasmon resonance (SPR) to assess specificity .
Case Study:
If this compound shows dual α-glucosidase and antioxidant activity (as in ), use enzymatic assays with purified targets and ROS scavenging assays (e.g., DPPH) to decouple mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
